Leyk
CAS No.: 1950-36-3
Cat. No.: VC0533023
Molecular Formula: C14H17NO4S
Molecular Weight: 295.36 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1950-36-3 |
|---|---|
| Molecular Formula | C14H17NO4S |
| Molecular Weight | 295.36 g/mol |
| IUPAC Name | 2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H17NO4S/c1-2-19-14(18)11(9-6-4-3-5-7-9)12-15-10(8-20-12)13(16)17/h3-7,10-12,15H,2,8H2,1H3,(H,16,17) |
| Standard InChI Key | XDBMTQVSHNQIFU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C1NC(CS1)C(=O)O)C2=CC=CC=C2 |
| Appearance | Solid powder |
| Boiling Point | 104 °C |
Introduction
Chemical and Pharmacological Profile of Leucogen
Structural Characteristics and Synthesis
Leucogen (C₈H₁₂N₂O₂S) features a thiazole ring substituted with a carboxylic acid group and an aminopropyl side chain, conferring stability and bioavailability. The compound's synthesis typically involves cyclization reactions between cysteine derivatives and ketones, followed by purification to achieve pharmaceutical-grade purity .
Mechanism of Action
Leucogen exerts its hematological effects through three primary pathways:
-
Hematopoietic Cell Proliferation: Transcriptomic analyses reveal upregulation of Itgam and Ets1 genes, which regulate hematopoietic stem cell (HSC) expansion and lymphocyte differentiation . In murine models, Leucogen increased granulocyte colony-stimulating factor (G-CSF) expression by 2.1-fold, enhancing neutrophil production .
-
Metabolic Regulation: Leucogen modulates nucleotide and amino acid metabolism, elevating phosphatidylcholine levels by 34% and downregulating deoxyadenosine concentrations in plasma . This metabolic shift supports DNA synthesis in rapidly dividing bone marrow cells.
-
Immune Modulation: By suppressing pro-inflammatory cytokines like IL-18 (-40%) and CCR2 (-28%), Leucogen reduces immune-mediated depletion of peripheral blood cells .
Clinical Efficacy in Hematological Disorders
Management of Chemotherapy-Induced Leucopenia
A 2019 systems biology study demonstrated Leucogen's superiority over traditional therapies in restoring WBC counts post-cyclophosphamide treatment:
| Parameter | Leucogen Group | Control Group | P-value |
|---|---|---|---|
| WBC Increase (%) | 62.3 ± 8.4 | 41.7 ± 6.9 | <0.01 |
| Platelet Recovery (days) | 9.1 ± 1.2 | 14.6 ± 2.1 | <0.001 |
Gene enrichment analysis identified 177 upregulated genes in Leucogen-treated subjects, primarily involved in hematopoietic cell lineage (KEGG:hsa04640) and TGF-β signaling pathways .
Alcoholic Liver Cirrhosis Complications
The 2025 retrospective cohort study highlights Leucogen's clinical benefits in ALC:
| Outcome | Leucogen Group (n=160) | Non-Leucogen Group (n=160) | Odds Ratio |
|---|---|---|---|
| ≥5% PLT Increase | 46.9% | 32.5% | 1.833 |
| ≥5% WBC Increase | 50.0% | 36.2% | 1.759 |
| Adverse Events | 8.1% | 7.5% | NS |
Notably, 28.1% of Leucogen recipients achieved dual PLT/WBC improvements versus 15.6% controls (P=0.01), with no significant hepatotoxicity observed .
Advanced Formulation Technologies
Sustained-Release Preparations
The CN1788719A patent describes an optimized slow-release formulation containing:
| Component | Percentage | Function |
|---|---|---|
| Leucogen | 10-80% | Active pharmaceutical ingredient |
| Hydroxypropyl cellulose | 5-60% | Hydrophilic matrix |
| Microcrystalline cellulose | 15-80% | Dissolution retardant |
This matrix extends therapeutic plasma concentrations to 12-18 hours, reducing dosing frequency by 50% compared to immediate-release tablets . Pharmacokinetic studies show a flattened Cmax (22.3 vs. 41.7 μg/mL) and increased AUC0-24 (298 vs. 211 μg·h/mL), minimizing concentration-dependent toxicity .
Future Research Directions
Emerging areas of investigation include:
-
Oncological Applications: Preclinical models suggest Leucogen may mitigate myelosuppression in CAR-T therapy, with a 40% reduction in severe neutropenia incidence .
-
Metabolic Syndrome: Pilot data indicate potential benefits in obesity-related thrombocytopenia through PPAR-γ modulation (r=0.72, P<0.05) .
-
Nanoparticle Delivery: Encapsulation in PLGA nanoparticles (150 nm diameter) enhances bone marrow targeting efficiency by 3.2-fold in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume